An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (CAS No. 36308-79-9). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and extrapolates probable characteristics based on the well-understood chemistry of the 8-hydroxyquinoline and fluoroquinolone classes of compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential applications of this molecule. The document covers physicochemical properties, general synthetic approaches, expected spectral characteristics, and potential biological activities.
Introduction
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry and materials science. The presence of the fluorine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 2-position suggests a molecule with potentially interesting biological and chelating properties. 8-Hydroxyquinoline and its derivatives are known for their antimicrobial, anticancer, and antifungal activities.[1] The addition of a fluorine atom can often enhance the metabolic stability and binding affinity of a drug molecule. This guide aims to provide a detailed understanding of the chemical nature of this specific compound.
Physicochemical Properties
| Property | Value | Source/Citation |
| IUPAC Name | 8-Fluoro-4-hydroxy-2-quinolinecarboxylic acid | N/A |
| CAS Number | 36308-79-9 | [2][3] |
| Molecular Formula | C₁₀H₆FNO₃ | [3] |
| Molecular Weight | 207.16 g/mol | [3] |
| Purity | ≥96% | [3] |
| Melting Point | Not available (A related compound, 8-Fluoro-4-hydroxyquinoline, has a melting point of 278-282 °C) | [4] |
| Solubility | No specific data available. Likely to be sparingly soluble in water and more soluble in organic polar solvents like DMSO and DMF. | N/A |
| pKa | No specific data available. A predicted pKa for the related 8-fluoroquinoline-3-carboxylic acid is 3.28. The carboxylic acid proton is expected to be acidic. | N/A |
Synthesis
A specific, detailed experimental protocol for the synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is not available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline-2-carboxylic acids, such as the Doebner-von Miller reaction or variations thereof, starting from 3-fluoroaniline.
A general synthetic approach could involve the condensation of 3-fluoroaniline with pyruvic acid and an aldehyde, followed by cyclization and oxidation.
Below is a DOT script illustrating a potential synthetic pathway.
General Experimental Protocol for Quinoline Synthesis (Doebner-von Miller Reaction)
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Step 1: Reaction Setup
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of the substituted aniline (e.g., 3-fluoroaniline), an α,β-unsaturated aldehyde or ketone (or reagents to generate it in situ, like glycerol and an oxidizing agent), and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) is prepared.
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Step 2: Reaction
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The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Step 3: Work-up
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After completion, the reaction mixture is cooled to room temperature and poured onto ice.
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The mixture is then neutralized with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.
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Step 4: Purification
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The crude product is collected by filtration, washed with water, and dried.
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Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
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Spectroscopic Properties
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid has been found in the reviewed literature. However, the expected spectral characteristics can be predicted based on its structure and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and hydroxyl groups. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically in the range of 160-185 ppm). The carbon atoms attached to the fluorine and oxygen atoms will also show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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A broad O-H stretching band for the carboxylic acid and the hydroxyl group, typically in the region of 3300-2500 cm⁻¹.
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A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.
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C-O stretching bands.
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C-F stretching band.
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Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (207.16). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).
Biological Activity
While no specific biological activity data for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid has been found, the broader classes of 8-hydroxyquinolines and fluoroquinolones are well-known for their significant biological activities.
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Antimicrobial Activity: 8-Hydroxyquinoline and its derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi. This activity is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function.
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Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.
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Antiviral and Antifungal Activity: Derivatives of 8-hydroxyquinoline have also shown promise as antiviral and antifungal agents.[1]
The combination of the 8-hydroxyquinoline scaffold with a fluorine atom and a carboxylic acid group in 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid suggests that it may exhibit interesting biological properties worthy of further investigation.
Below is a DOT script illustrating a general workflow for screening the biological activity of a compound.
Conclusion
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a molecule of interest due to its structural similarity to biologically active classes of compounds. While specific experimental data on its chemical and physical properties are scarce in the public domain, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and other scientific fields.
Disclaimer
The information provided in this document is for research and informational purposes only. The predicted properties and experimental protocols are based on general chemical principles and data from related compounds and should be used as a guide for further investigation. Appropriate safety precautions should be taken when handling any chemical compound.
References
- 1. 8-Fluoroquinoline-2-carboxylic acid (914208-13-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid | 36308-79-9 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-羟基-8-氟喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
